5H-Pyrano(3,2-c)quinolin-5-one, 2,3,4,6-tetrahydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(phenylmethyl)-, trans-
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Overview
Description
Bms 188107 is a calcium antagonist with cardioprotective effects.
Scientific Research Applications
Synthesis and Molecular Rearrangement
- 5H-Pyrano(3,2-c)quinolin-5-one derivatives can be synthesized through various chemical processes, such as the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to the formation of dihydro-2H-pyrano[3,2-c]quinoline diones and their brominated derivatives. These compounds can undergo molecular rearrangement to produce other chemically significant derivatives (Klásek, Kořistek, Sedmera, & Halada, 2003).
Development of Heterocyclic Systems
- The condensation of tetrahydropyran-2,4-diones with other compounds leads to the synthesis of new N,O-heterocyclic systems containing fused aza- and diazaphenanthrene moieties and a 2-pyranone ring. This indicates the potential for developing diverse heterocyclic systems using 5H-pyrano[3,2-c]quinoline derivatives as a key component (Kozlov, Pashkovskii, Tereshko, Lokot, Gusak, & Lakhvich, 2003).
Antifungal Agents
- Novel 4-hydroxy-3-(2-phenylamino-acetyl)-pyrano-[3,2-c]quinolin-2-one derivatives have been synthesized and identified as potential antifungal agents. This suggests the application of 5H-pyrano[3,2-c]quinoline derivatives in the development of antifungal medications (Reddy, Prasanna, & Mukkanti, 2018).
Photovoltaic Properties
- The photovoltaic properties of certain 5H-pyrano[3,2-c]quinoline derivatives have been studied, indicating their potential application in organic–inorganic photodiode fabrication. This research suggests the use of these compounds in the development of new photovoltaic materials (Zeyada, El-Nahass, & El-Shabaan, 2016).
Anticoagulant Activity
- Some 5H-pyrano[3,2-c]quinoline derivatives have been found to exhibit inhibitory activity against blood coagulation factors, suggesting their potential as anticoagulant agents. This highlights their relevance in medical research, particularly in the development of novel anticoagulant drugs (Potapov, Paponov, Podoplelova, Panteleev, Potapov, Ledenyova, Stolpovskaya, & Shikhaliev, 2021).
Eco-Friendly Synthesis
- An eco-friendly and efficient one-pot three-component reaction has been developed for synthesizing pyrano[3,2-c]quinolones in water. This method highlights the potential for sustainable and environmentally friendly synthesis approaches in chemical research (Radini, El-Gogary, Mostafa, Alnagei, Mudarbish, & Dash, 2018).
properties
CAS RN |
139232-80-7 |
---|---|
Product Name |
5H-Pyrano(3,2-c)quinolin-5-one, 2,3,4,6-tetrahydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(phenylmethyl)-, trans- |
Molecular Formula |
C25H26N2O4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(3R,4S)-6-benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C25H26N2O4/c1-25(2)23(29)21(26-14-8-13-19(26)28)20-22(31-25)17-11-6-7-12-18(17)27(24(20)30)15-16-9-4-3-5-10-16/h3-7,9-12,21,23,29H,8,13-15H2,1-2H3/t21-,23+/m0/s1 |
InChI Key |
KLSKINYBELQIRV-JTHBVZDNSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)N5CCCC5=O)O)C |
SMILES |
CC1(C(C(C2=C(O1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)N5CCCC5=O)O)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)N5CCCC5=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bms 188107; Bms-188107; Bms188107 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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